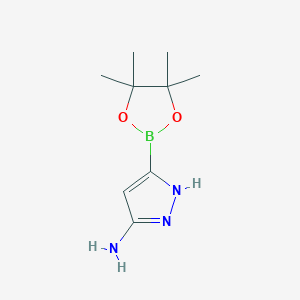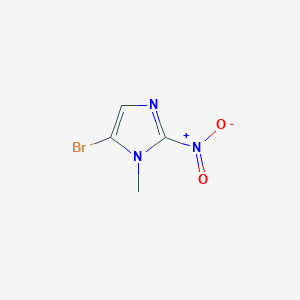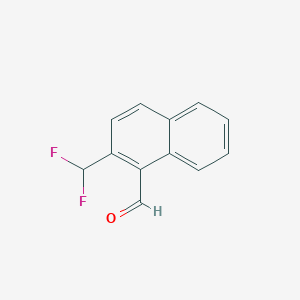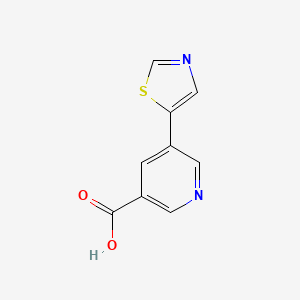
Triethylsilyl prop-2-en-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylsilyl allylcarbamate is an organosilicon compound that has garnered attention in various fields of chemistry and industry. This compound is characterized by the presence of a triethylsilyl group attached to an allylcarbamate moiety. The unique structural features of triethylsilyl allylcarbamate make it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethylsilyl allylcarbamate can be synthesized through several methods. One common approach involves the reaction of allyl isocyanate with triethylsilyl alcohol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding triethylsilyl allylcarbamate as the primary product.
Industrial Production Methods: In an industrial setting, the production of triethylsilyl allylcarbamate may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Triethylsilyl allylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and silanols.
Reduction: Reduction reactions can yield allylamines and silanes.
Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products: The major products formed from these reactions include allylamines, silanols, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Triethylsilyl allylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis, facilitating the selective modification of complex molecules.
Biology: The compound can be employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Triethylsilyl allylcarbamate derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of triethylsilyl allylcarbamate involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The triethylsilyl group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the desired transformation. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reaction.
Comparaison Avec Des Composés Similaires
Trimethylsilyl allylcarbamate: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
Triisopropylsilyl allylcarbamate: Contains a bulkier triisopropylsilyl group, offering different steric properties.
Tert-Butyldimethylsilyl allylcarbamate: Features a tert-butyldimethylsilyl group, providing unique reactivity and stability.
Uniqueness: Triethylsilyl allylcarbamate is unique due to its balance of steric hindrance and reactivity, making it a versatile reagent in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other silyl-protected carbamates.
Propriétés
Numéro CAS |
61661-01-6 |
|---|---|
Formule moléculaire |
C10H21NO2Si |
Poids moléculaire |
215.36 g/mol |
Nom IUPAC |
triethylsilyl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C10H21NO2Si/c1-5-9-11-10(12)13-14(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3,(H,11,12) |
Clé InChI |
XOYYQAQZKLEXLQ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)


![5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol](/img/structure/B11893236.png)


